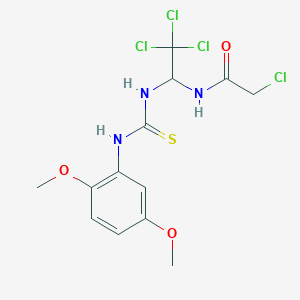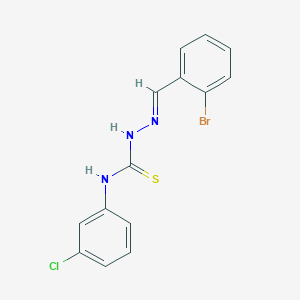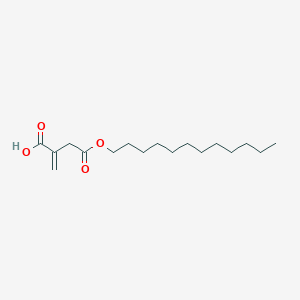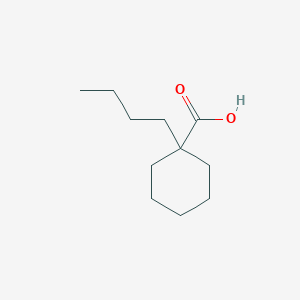![molecular formula C20H19NO5S2 B12006702 2-([(4-Methylphenyl)sulfonyl]amino)phenyl 4-methylbenzenesulfonate CAS No. 81256-20-4](/img/structure/B12006702.png)
2-([(4-Methylphenyl)sulfonyl]amino)phenyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([(4-Methylphenyl)sulfonyl]amino)phenyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C20H19NO5S2 and a molecular weight of 417.506 g/mol . This compound is known for its unique structure, which includes sulfonyl groups and benzene rings, making it an interesting subject for various scientific studies .
Preparation Methods
The synthesis of 2-([(4-Methylphenyl)sulfonyl]amino)phenyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminophenyl 4-methylbenzenesulfonate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which helps in the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .
Chemical Reactions Analysis
2-([(4-Methylphenyl)sulfonyl]amino)phenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can yield amines .
Scientific Research Applications
2-([(4-Methylphenyl)sulfonyl]amino)phenyl 4-methylbenzenesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-([(4-Methylphenyl)sulfonyl]amino)phenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonyl groups in the compound can form strong interactions with proteins and enzymes, potentially inhibiting their activity . This interaction can affect various cellular processes and pathways, leading to the observed biological effects .
Comparison with Similar Compounds
2-([(4-Methylphenyl)sulfonyl]amino)phenyl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
4-Methylbenzenesulfonate derivatives: These compounds share similar structural features but may differ in their reactivity and biological activities.
Sulfonyl amines: These compounds also contain sulfonyl groups and amine functionalities, making them comparable in terms of their chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research .
Properties
CAS No. |
81256-20-4 |
|---|---|
Molecular Formula |
C20H19NO5S2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
[2-[(4-methylphenyl)sulfonylamino]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H19NO5S2/c1-15-7-11-17(12-8-15)27(22,23)21-19-5-3-4-6-20(19)26-28(24,25)18-13-9-16(2)10-14-18/h3-14,21H,1-2H3 |
InChI Key |
ZAPUUYNFQUEIBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12006639.png)




![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-(4-chlorobenzoyl)oxyphenyl] 4-chlorobenzoate](/img/structure/B12006672.png)
![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide](/img/structure/B12006684.png)
![4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12006691.png)





